molecular formula C16H15N3S B389400 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 31803-13-1

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B389400
CAS No.: 31803-13-1
M. Wt: 281.4g/mol
InChI Key: OPLXIHRJLATBRU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-10-19-15(17-18-16(19)20)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLXIHRJLATBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133029
Record name 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31803-13-1
Record name 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31803-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 5-(1-Naphthylmethyl)-4H-1,2,4-Triazole-3-Thiol

The foundational step involves synthesizing the 5-(1-naphthylmethyl)-substituted triazole-thiol intermediate. This is achieved through cyclization of a custom thiosemicarbazide derivative under alkaline conditions.

Procedure :

  • Thiosemicarbazide Preparation :
    React 1-naphthylmethyl hydrazine with methyl 1-naphthylmethylthiolcarbazate in ethanol under reflux. This forms 1-(1-naphthylmethylacetyl)thiosemicarbazide, confirmed via NMR and mass spectrometry.

  • Cyclization :
    Treat the thiosemicarbazide with 2N NaOH at 80°C for 6 hours. Intramolecular cyclization yields 5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol as a pale-yellow solid.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Base : NaOH (2M)

  • Yield : 68–72%

Mechanistic Insight :
The base deprotonates the thiosemicarbazide, enabling nucleophilic attack of the sulfur on the adjacent carbonyl carbon. Subsequent elimination of water forms the triazole ring, with the 1-naphthylmethyl group retained at position 5.

N-Allylation of the Triazole Core

The 4-position of the triazole is functionalized with an allyl group via nucleophilic substitution.

Procedure :

  • Alkylation :
    Dissolve 5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in dry DMF. Add allyl bromide (1.2 equiv) and K2_2CO3_3 (2.0 equiv). Stir at 25°C for 12 hours.

  • Purification :
    Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1).

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : K2_2CO3_3

  • Yield : 85–89%

Key Variables :

  • Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).

  • Base Choice : K2_2CO3_3 outperforms NaOH in selectivity due to milder basicity.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Industrial protocols prioritize cost-efficiency and scalability. A study comparing solvents and catalysts revealed:

SolventCatalystTemperature (°C)Yield (%)
DMFK2_2CO3_32589
THFCs2_2CO3_34084
AcetonitrileDBU2591

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the 3-thiol position is a common issue, producing disulfide byproducts. This is suppressed by:

  • Using a slight excess of allyl bromide (1.2 equiv).

  • Maintaining reaction temperatures below 30°C.

Purification Techniques

  • Flash Chromatography : Effective for removing unreacted starting materials (Rf_f = 0.3 in hexane/ethyl acetate).

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials using microwave irradiation (100°C, 30 minutes) reduced reaction times by 60% while maintaining yields at 88%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball-milling triazole-thiol with allyl bromide and K2_2CO3_3 achieves 80% yield in 2 hours.

  • Biocatalysis : Lipase-mediated alkylation in ionic liquids is under investigation but currently yields <50% .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The allyl and naphthylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, bases, or acids depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives. For instance:

  • Antibacterial Activity :
    • The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
    • A study indicated that derivatives exhibited zones of inhibition ranging from moderate to excellent against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with some derivatives displaying significant activity .

Case Study: Antimicrobial Evaluation

In a comprehensive study by Sivakumar et al., various derivatives of triazole compounds were synthesized and tested for their antimicrobial properties. The results are summarized in the following table:

CompoundZone of Inhibition (mm)Gram-negativeGram-positiveFungi
4.4b3.80E. coliS. aureusC. albicans
4.4d7.50E. coliS. aureusA. niger
4.4f6.00N/AN/AC. albicans

This study highlights the promising antimicrobial activity of the synthesized compounds, particularly those containing the triazole moiety .

Agricultural Use

Triazole derivatives are known for their use as fungicides in agriculture due to their ability to inhibit fungal growth. The structural characteristics of compounds like this compound suggest potential applications in crop protection against fungal pathogens.

Pharmaceutical Development

The compound's unique structure allows it to act as a lead compound in drug development, particularly in creating new antimicrobial agents that can overcome resistance issues faced by current antibiotics.

Mechanism of Action

The mechanism of action of 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol
  • CAS Number : 31803-13-1
  • Molecular Formula : C₁₆H₁₅N₃S
  • Molar Mass : 281.38 g/mol
  • Structural Features: The compound combines a triazole-3-thiol core with an allyl group at position 4 and a 1-naphthylmethyl substituent at position 3.

For example, similar compounds like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol are prepared via cyclization of potassium dithiocarbazinate salts .

Furfuryl Derivatives (FQTT Series)
  • Example: 4-Allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol derivatives.
  • Key Findings: These compounds bind weakly to EGFR's catalytic site (IC₅₀ ~12–14 µM) but induce receptor degradation, leading to cancer cell detachment. Their mechanism involves dual binding to catalytic and allosteric sites .
  • Comparison: Unlike the naphthylmethyl-substituted compound, FQTT derivatives incorporate a quinoline moiety and alkoxy chains, enhancing proteasome-mediated EGFR degradation.
Antimicrobial Triazole Derivatives
  • Example : 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.
  • Key Findings: Synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, these compounds exhibit moderate to strong antimicrobial activity against bacteria (e.g., E. coli) and fungi (e.g., C. albicans) .
  • Comparison : The 1-naphthylmethyl group in the target compound may reduce antimicrobial efficacy compared to chlorophenyl or aryl derivatives due to steric hindrance.
Antioxidant Triazoles
  • Example: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and Schiff base derivatives.
  • Key Findings :
    • Electron-donating groups (e.g., –NH₂, –SH) enhance radical scavenging. AT derivatives show IC₅₀ values as low as 5.84 µg/mL in DPPH assays, rivaling ascorbic acid .
  • Comparison: The naphthylmethyl group, being electron-withdrawing, likely reduces antioxidant capacity compared to amino-substituted triazoles.
Lipophilicity and Bioavailability
  • In contrast, hydrophilic substituents (e.g., –NH₂ in AT derivatives) improve solubility but limit blood-brain barrier penetration .

Biological Activity

4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol, identified by its CAS number 31803-13-1, is a heterocyclic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H15N3S
  • Molar Mass : 281.38 g/mol
  • Structure : The compound features a triazole ring with an allyl group and a naphthylmethyl substituent, along with a thiol functional group that contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Thiol Group Interactions : The thiol group can form covalent bonds with proteins, influencing their function and stability.
  • Enzyme Modulation : The triazole ring can interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects such as antimicrobial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • In vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable Minimum Inhibitory Concentration (MIC) values. Specific derivatives showed strong activity against E. coli and Candida albicans .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cytotoxicity Assays : In tests against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant potency .
Cell LineIC50 (µM)
IGR39 (Melanoma)12.5
MDA-MB-231 (Breast)15.0

Case Studies

  • Study on Antioxidant Properties : A study highlighted the antioxidant capabilities of related triazole derivatives, suggesting that compounds like this compound may also exhibit similar properties due to their structural characteristics .
  • Molecular Docking Studies : Molecular docking analyses have shown that the compound interacts effectively with key bacterial enzymes, reinforcing its potential as an antibacterial agent .

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